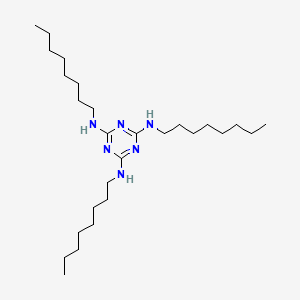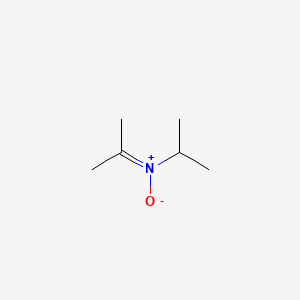
2-Propanamine, N-(1-methylethylidene)-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanamine, N-(1-methylethylidene)-, N-oxide is a chemical compound with the molecular formula C6H13NO It is an organic compound that belongs to the class of amines and oxides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N-(1-methylethylidene)-, N-oxide typically involves the reaction of 2-propanamine with an oxidizing agent. One common method is the oxidation of 2-propanamine using hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanamine, N-(1-methylethylidene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced back to 2-propanamine under specific conditions.
Substitution: The amine group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as platinum or palladium.
Major Products Formed
Oxidation: Formation of higher oxides or nitrates.
Reduction: Regeneration of 2-propanamine.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
2-Propanamine, N-(1-methylethylidene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanamine, N-(1-methylethylidene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanamine, N-(1-methylethylidene)-: A related compound without the oxide group.
2-Methyl-2-propanamine: Another amine with a similar structure but different functional groups.
N-Methyl-2-propanamine: A methylated derivative with distinct chemical properties.
Uniqueness
2-Propanamine, N-(1-methylethylidene)-, N-oxide is unique due to its combination of amine and oxide functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propiedades
Número CAS |
94143-77-8 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
N-propan-2-ylpropan-2-imine oxide |
InChI |
InChI=1S/C6H13NO/c1-5(2)7(8)6(3)4/h5H,1-4H3 |
Clave InChI |
MWBQWQYVNFFKFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[N+](=C(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


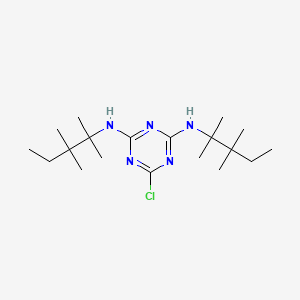
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
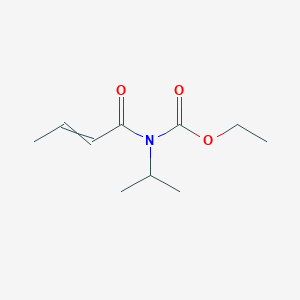
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
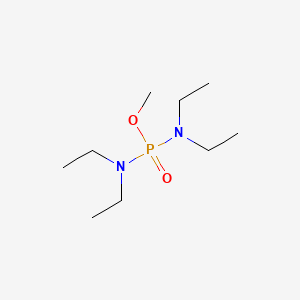
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
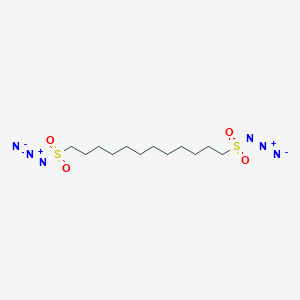
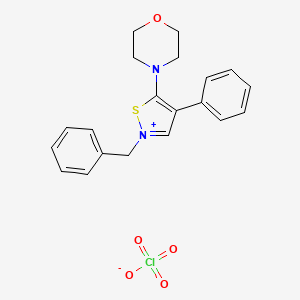
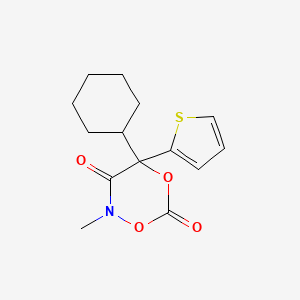
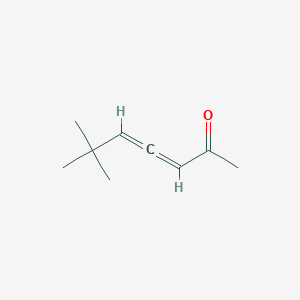

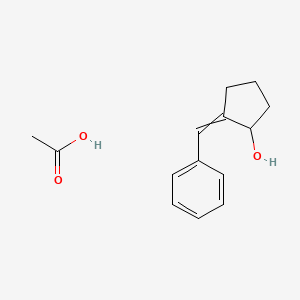
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
